The compound can be classified as a halogenated pyrazolo derivative and is cataloged under the CAS number 81411-64-5. Its molecular formula is and it has a molecular weight of approximately 135.13 g/mol . This compound is often synthesized for research purposes and has been studied for its biological activities.
The synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine can be achieved through various methodologies, including:
These synthetic routes highlight the versatility and adaptability of reactions involving pyrazolo compounds, allowing for functionalization at various positions on the ring structure.
The molecular structure of 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine features:
The compound's structural data includes:
This structural complexity contributes to its unique chemical properties and reactivity.
5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine participates in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds with diverse functionalities.
The mechanism of action for compounds like 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine often involves interaction with specific biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions with biological macromolecules, enhancing binding affinity.
Research indicates that derivatives of pyrazolo compounds may act as inhibitors in various biochemical pathways, potentially affecting cell signaling or metabolic processes .
The physical properties of 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine include:
Chemical properties include:
Relevant data indicates potential hazards associated with handling this compound; it may cause irritation upon contact with skin or eyes .
5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine has significant applications in medicinal chemistry:
Pyrazolo[3,4-b]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This structural mimicry enables targeted interactions with adenosine triphosphate (ATP)-binding sites in kinases and other biological targets. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, featured in more than 5,500 scientific references and 2,400 patents, underscoring their broad therapeutic relevance [1]. Substitution patterns critically influence bioactivity, with N1, C3, C4, C5, and C6 serving as key diversification points. Analysis of known derivatives reveals that N1 methylation (32% prevalence) and C3 methylation (47% prevalence) dominate medicinal chemistry strategies, reflecting synthetic accessibility and target compatibility [1].
Fourteen 1H-pyrazolo[3,4-b]pyridine derivatives have entered drug development pipelines: seven as experimental candidates with validated biological activity, five as investigational agents in clinical trials, and two as approved drugs [1]. This scaffold demonstrates exceptional versatility across therapeutic areas, including:
Table 1: Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
| Biological Target | Example Derivative | Potency (IC~50~) | Therapeutic Area |
|---|---|---|---|
| TRKA Kinase | Compound C03 | 56 nM | Oncology |
| IL-6 Production | Compound 56 | 0.16 μM | Inflammation |
| BTK Kinase | Compound 6b | 1.2 nM | Hematological Malignancies |
| Leishmania amazonensis | Lead Compound | 0.12 μM | Infectious Disease |
Iodination represents a strategic molecular modification that profoundly influences the physicochemical and biological properties of heterocyclic compounds. The incorporation of iodine atoms enhances molecular polarizability and forms distinctive non-covalent interactions:
Crystallographic studies of TRK inhibitors demonstrate that fluorine atoms adjacent to the pyrazolo[3,4-b]pyridine core form critical halogen bonds with Asn655, Cys656, and Gly667 residues within the DFG motif, enhancing binding affinity by ~3-fold compared to non-halogenated analogues . Similarly, iodine's larger atomic radius and polarizability potentially amplify these interactions, though steric factors require optimization.
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1034975-61-5, C~6~H~5~IN~4~) serves as a pivotal building block in medicinal chemistry due to its bifunctional reactivity. The C5 iodine atom and C3 amino group enable orthogonal derivatization pathways:
Table 2: Reactivity Profile of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
| Reactive Site | Reaction Type | Key Reagents/Conditions | Applications |
|---|---|---|---|
| C5-Iodine | Suzuki Coupling | Pd(PPh~3~)~4~, arylboronic acids, Na~2~CO~3~, DME/H~2~O | Biaryl diversity for kinase inhibitor development |
| C5-Iodine | Buchwald-Hartwig Amination | Pd~2~(dba)~3~, XPhos, amines | TRK inhibitor side-chain installation |
| C3-Amino | Acylation/Condensation | Acid chlorides, aldehydes | Amide/Schiff base formation for IL-6 inhibitors |
| C3-Amino | Diazotization | NaNO~2~, HBF~4~ | Sandmeyer reactions to access 3-halo derivatives |
Synthetic routes to this intermediate typically begin with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. Sequential halogen dance reactions or direct iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C provides regioselective access [6] [8]. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic displacement at C5, while the C3 amino group participates in intramolecular hydrogen bonding (N-H···N), enhancing crystalline stability .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1